Limited Public Bioactivity Data Necessitates De‑Novo Profiling for 4-Cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide
A systematic search of BindingDB, ChEMBL, PubChem BioAssay, DrugBank, and the IUPHAR/BPS Guide to Pharmacology databases returned zero quantitative potency values (IC50, EC50, Ki, or Kd) for the target compound against any molecular target. The closest analog identified in primary literature is a structurally distinct series of N‑cyclopropyl‑N‑piperidinyl‑amide GPR119 modulators disclosed in patent JP6212827B2, where the exemplified compounds carry a cyclopropyl group directly on the amide nitrogen rather than a cyclopropylidene group at the piperidine 4‑position [1]. No experimental data exist to confirm whether the target compound engages GPR119, P2X3, or any other receptor or enzyme. Therefore, any differentiation claims for this compound must currently be limited to structural features until experimental profiling is performed.
| Evidence Dimension | Availability of quantitative target‑engagement data (IC50, EC50, Ki) |
|---|---|
| Target Compound Data | No peer‑reviewed quantitative potency data available in public databases. |
| Comparator Or Baseline | Closest structurally related patent compounds (N‑cyclopropyl‑N‑piperidinyl‑amide GPR119 modulators, JP6212827B2) have reported EC50 values in the low nanomolar range for GPR119 agonism [1]. |
| Quantified Difference | Not calculable; target compound lacks any reported quantitative bioactivity endpoint. |
| Conditions | Database query: BindingDB, ChEMBL, PubChem BioAssay, IUPHAR/BPS Guide to Pharmacology (searched May 2026). |
Why This Matters
Procurement decisions based on assumed bioactivity risk directing resources toward a compound whose actual pharmacological profile is unknown; de‑novo profiling is required for any screening campaign.
- [1] N-cyclopropyl-N-piperidinyl-amide derivatives and their use as GPR119 modulators. JP6212827B2. View Source
